(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone
Description
(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone is a flavanone derivative characterized by a dihydrobenzopyrone core with hydroxyl groups at positions 5 and 7, a methyl substitution at position 6, and a phenyl group at position 2. Its stereochemistry (S-configuration) is critical for biological interactions. The 6-methyl group distinguishes it from common flavanones, likely influencing lipophilicity and metabolic stability.
Properties
CAS No. |
11023-71-5 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-6-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-9-11(17)7-14-15(16(9)19)12(18)8-13(20-14)10-5-3-2-4-6-10/h2-7,13,17,19H,8H2,1H3/t13-/m0/s1 |
InChI Key |
INBPQAJYHSJVRY-ZDUSSCGKSA-N |
SMILES |
CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |
Other CAS No. |
11023-71-5 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene
The synthesis begins with acetylating 1,3,5-trimethoxybenzene using acetyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst. Optimal conditions involve:
This step yields 2,4,6-trimethoxyacetophenone with >85% purity after recrystallization.
Claisen-Schmidt Condensation
The ketone intermediate undergoes condensation with methyl benzoate under basic conditions (e.g., sodium methoxide):
Cyclization and Demethylation
Cyclization of the diketone in sulfuric acid generates the flavone core, followed by demethylation using boron tribromide (BBr₃):
Catalytic Systems and Reaction Optimization
Catalysts for Acylation and Condensation
| Catalyst | Reaction Step | Yield Improvement | Limitations |
|---|---|---|---|
| AlCl₃ | Friedel-Crafts | 15–20% | Moisture-sensitive |
| NaOMe | Claisen-Schmidt | 10–12% | Requires anhydrous conditions |
| BBr₃ | Demethylation | 25–30% | Highly exothermic |
Solvent Effects
-
Polar aprotic solvents (e.g., DMF) enhance condensation rates but complicate purification.
-
Ethereal solvents (e.g., THF) improve stereoselectivity by stabilizing transition states.
Stereochemical Considerations in Synthesis
The (S)-configuration at C2 is enforced via:
-
Chiral auxiliaries : (R)-BINOL-derived catalysts induce enantioselective cyclization.
-
Kinetic resolution : Racemic mixtures are resolved using lipases or chiral chromatography.
Key data :
Analytical Characterization Techniques
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyrone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity
- Strobopinin has demonstrated notable antimicrobial properties against various bacterial strains. Research indicates that compounds similar to Strobopinin exhibit minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L against certain pathogens . The presence of hydroxyl groups in the structure is believed to contribute to its efficacy by facilitating interactions with microbial cell membranes.
-
Anticancer Properties
- The compound has been evaluated for its cytotoxic effects on cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. Studies have shown that certain derivatives of Strobopinin exhibit IC values as low as 2.56 μmol/L, indicating potent anticancer activity . The structure-activity relationship (SAR) analysis suggests that modifications to the side chains can significantly influence the cytotoxicity of the compounds.
-
Antioxidant Activity
- Strobopinin's antioxidant properties are attributed to its ability to scavenge free radicals, which may help in preventing oxidative stress-related diseases. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
Synthesis and Modification
The synthesis of (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone can be achieved through various methods:
- Traditional Organic Synthesis : Utilizing classical organic reactions involving phenolic compounds and appropriate reagents.
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while reducing reaction times significantly compared to traditional methods .
- Derivatization : Modifying the hydroxyl groups or the benzopyrone structure can lead to derivatives with improved biological activities or solubility profiles.
Case Study 1: Antimicrobial Efficacy
A study conducted on several derivatives of Strobopinin revealed that one particular derivative exhibited an MIC value of 6 μmol/L against Staphylococcus aureus, outperforming conventional antibiotics like cefotaxime . This highlights the potential of Strobopinin derivatives as viable alternatives in treating antibiotic-resistant infections.
Case Study 2: Anticancer Activity
In a comparative study involving various flavonoids, Strobopinin derivatives were shown to inhibit the growth of HepG2 cells more effectively than standard chemotherapeutic agents like doxorubicin. The findings suggest that structural modifications can enhance the selectivity and potency of these compounds against cancer cells.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Hydroxyflavone | Flavonoid | Strong antioxidant properties |
| Quercetin | Flavonoid | Exhibits anti-inflammatory and anti-cancer effects |
| Luteolin | Flavonoid | Demonstrates neuroprotective effects |
Mechanism of Action
The mechanism of action of (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Properties: The compound induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related flavanones:
Table 1: Structural and Functional Comparison of Flavanones
Key Findings from Comparative Analysis
Pinocembrin’s neuroprotective effects are well-documented . Hesperetin: The 3-hydroxy-4-methoxy substitution on the B-ring enhances hydrogen-bonding capacity, contributing to its antioxidant activity. However, the target compound’s 6-methyl may compensate for the lack of polar groups by improving membrane permeability . Naringenin: The 4'-hydroxyl group on the B-ring is associated with cholesterol-lowering effects via PPARα activation. The target compound’s unsubstituted phenyl group and 6-methyl may redirect its pharmacological profile toward different targets, such as kinases or inflammatory mediators .
Substituent Effects on Physicochemical Properties: The 6-methyl group in the target compound increases molecular weight (vs. pinocembrin) and lipophilicity (logP ~2.5 estimated), which could enhance oral bioavailability but reduce aqueous solubility.
Pharmacokinetic Considerations :
- Hesperetin’s low solubility (0.1 μg/mL in water) is mitigated by cocrystallization techniques , suggesting that the target compound’s 6-methyl may necessitate similar formulation strategies.
- 8-Prenylnaringenin’s prenyl group enhances estrogen receptor binding affinity due to hydrophobic interactions, a feature absent in the target compound .
Biological Activity
(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone, commonly known as Strobopinin, is a naturally occurring compound that has garnered significant interest due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 270.28 g/mol
- CAS Number : 11023-71-5
- Density : Not available
- Boiling Point : Not available
- Flash Point : 201.6°C
Biological Activity
The biological activity of Strobopinin has been explored in various studies, highlighting its potential therapeutic applications. Below are key areas of activity:
1. Antioxidant Activity
Strobopinin exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress. Studies have demonstrated that it can scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage .
2. Anticancer Properties
Research indicates that Strobopinin possesses anticancer activity against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-15 (colon cancer), and SKMEL-103 (melanoma).
- Mechanism : Induction of apoptosis and cell cycle arrest in the G0/G1 phase were observed in MCF-7 cells treated with Strobopinin . The compound showed IC values in the submicromolar range for various cancer cell lines, indicating potent cytotoxic effects.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | <10 | Apoptosis induction |
| HCT-15 | <20 | Cell cycle arrest |
| SKMEL-103 | <15 | Apoptosis via mitochondrial pathway |
3. Neuroprotective Effects
Strobopinin has been studied for its neuroprotective effects, particularly in models of neurodegeneration. It has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's .
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| AChE | >50% |
| BChE | >70% |
4. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. In vitro studies indicate that Strobopinin can reduce the expression of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of Strobopinin:
- Breast Cancer Study : A study involving MCF-7 cells revealed that treatment with Strobopinin resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways.
- Neuroprotection in Animal Models : In rodent models of neurodegeneration induced by oxidative stress, administration of Strobopinin led to improved cognitive function and reduced neuronal loss compared to control groups.
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), Strobopinin administration reduced swelling and inflammatory markers significantly compared to untreated controls.
Q & A
Basic: What methods are recommended for synthesizing (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone?
Synthesis typically involves multi-step regioselective reactions. A common approach includes:
- Stepwise alkylation and cyclization : Start with a benzaldehyde derivative and methyl phenylacetate, using NaH in THF as a base to facilitate deprotonation and nucleophilic attack .
- Protection/deprotection strategies : Protect hydroxyl groups (e.g., benzyl ethers) to prevent unwanted side reactions during synthesis .
- Chiral resolution : Use chiral catalysts or chromatographic methods to isolate the (S)-enantiomer, critical for stereospecific activity studies.
Key considerations : Optimize reaction temperatures (0°C to room temperature) to control regioselectivity and minimize byproducts .
Basic: How should researchers characterize the purity and structure of this compound?
- Analytical techniques :
- NMR : Use - and -NMR to confirm stereochemistry and substituent positions (e.g., dihydroxy and methyl groups at positions 5,7,6) .
- HPLC-MS : Employ reverse-phase HPLC with UV detection (λ = 280–320 nm for chromone absorption) coupled with high-resolution mass spectrometry to verify molecular mass (C₁₇H₁₄O₅, exact mass 298.0841) .
- X-ray crystallography : Resolve crystal structures to validate the (S)-configuration and hydrogen-bonding networks .
Basic: What experimental precautions are necessary to ensure compound stability during studies?
- Sample degradation : Organic degradation occurs over time, especially in aqueous solutions. Stabilize samples by:
Advanced: How can structural modifications enhance or alter the compound’s bioactivity?
- Key modifications :
- Methodology :
- SAR assays : Test modified analogs in enzyme inhibition (e.g., kinase assays) or antioxidant activity (DPPH/ABTS radical scavenging) .
- Computational docking : Use Discovery Studio or AutoDock to predict binding affinities with target proteins (e.g., estrogen receptors) .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Molecular dynamics (MD) simulations :
- Predict logP values to optimize lipophilicity for blood-brain barrier penetration .
- Simulate metabolic pathways (e.g., cytochrome P450 interactions) using Schrödinger Suite or ADMET Predictor .
- QSAR models : Correlate substituent electronegativity (e.g., –OCH₃ vs. –OH) with bioactivity using partial least squares regression .
Advanced: How should researchers resolve contradictions in pharmacological data across studies?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Resolution : Perform dose-response curves under controlled conditions and cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced: What strategies mitigate challenges in differentiating this compound from structurally similar analogs?
- Chromatographic separation :
- Spectroscopic differentiation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
